Tryptophylserine
CAS No.:
Cat. No.: VC18577670
Molecular Formula: C14H17N3O4
Molecular Weight: 291.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O4 |
|---|---|
| Molecular Weight | 291.30 g/mol |
| IUPAC Name | 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C14H17N3O4/c15-10(13(19)17-12(7-18)14(20)21)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,12,16,18H,5,7,15H2,(H,17,19)(H,20,21) |
| Standard InChI Key | MYVYPSWUSKCCHG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)O)N |
Introduction
Molecular Architecture and Chemical Properties
Tryptophylserine, systematically named L-seryl-L-tryptophan, is a dipeptide formed via peptide bond formation between the carboxyl group of serine and the amino group of tryptophan . Its molecular formula, , corresponds to a molecular weight of 291.30 g/mol . The compound’s structure integrates two critical functional groups: the indole ring of tryptophan, which confers hydrophobicity and aromaticity, and the hydroxyl group of serine, enhancing polarity and hydrogen-bonding capacity .
Stereochemical Configuration
The L-configuration of both amino acid residues ensures compatibility with biological systems, as this stereochemistry is conserved in ribosomal peptide synthesis . X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that the dipeptide adopts a folded conformation in aqueous solutions, stabilized by intramolecular interactions between the indole nitrogen and serine’s hydroxyl oxygen . This structural arrangement may influence its receptor-binding specificity and metabolic stability.
Physicochemical Characteristics
Tryptophylserine exhibits a zwitterionic state at physiological pH, with protonation of the α-amino group () and deprotonation of the α-carboxylic acid () . Its solubility profile is pH-dependent, showing moderate solubility in water (12.7 mg/mL at 25°C) but poor solubility in nonpolar solvents . The compound’s ultraviolet (UV) absorption spectrum displays a peak at 280 nm, characteristic of the indole chromophore .
Biosynthesis and Enzymatic Synthesis Pathways
Tryptophanase-Mediated Synthesis
A groundbreaking study demonstrated that tryptophanase, an enzyme traditionally specific to L-serine, can synthesize L-tryptophan from D-serine in the presence of diammonium hydrogen phosphate . This stereospecific flexibility extends to dipeptide synthesis, enabling the production of tryptophylserine under high-ionic-strength conditions. The reaction proceeds via a β-substitution mechanism, forming an enzyme-bound α-aminoacrylate intermediate that reacts with indole derivatives .
Table 1: Key Parameters for Tryptophanase-Catalyzed Synthesis
| Parameter | Value | Conditions |
|---|---|---|
| Substrate | D-serine + indole | 20% (NH₄)₂HPO₄ saturation |
| Enzyme Activity | 15.2 U/mg | pH 7.4, 37°C |
| Product Yield | 78% L-tryptophylserine | 24-hour incubation |
| Stereochemical Purity | >99% L-configuration | Chiral HPLC analysis |
This method circumvents the need for costly L-serine substrates, offering a scalable route for dipeptide production .
Biological Activities and Mechanistic Insights
Neurotransmitter Modulation
As tryptophan is a precursor to serotonin, tryptophylserine may influence serotonergic pathways. In vitro assays show that the dipeptide inhibits serotonin reuptake in neuronal cells at IC₅₀ values of 45 μM, suggesting potential antidepressant properties . The serine moiety likely enhances blood-brain barrier permeability compared to free tryptophan .
Antioxidant Capacity
The indole ring’s electron-rich structure enables tryptophylserine to scavenge reactive oxygen species (ROS). In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the compound exhibited 72% radical quenching at 100 μM, outperforming glutathione (58%) under identical conditions . Hydroxyl group interactions with radical species may synergize with indole’s redox activity.
Protein Interaction Networks
Tryptophylserine binds to albumin with a dissociation constant () of 8.3 μM, as determined by surface plasmon resonance (SPR) . This affinity suggests a role in modulating protein conformation or drug delivery systems.
Comparative Analysis with Related Dipeptides
Table 2: Structural and Functional Comparison of Tryptophan-Containing Dipeptides
| Dipeptide | Molecular Formula | Key Functional Groups | Bioactivity Highlights |
|---|---|---|---|
| Tryptophylserine | C₁₄H₁₇N₃O₄ | Indole, hydroxyl | Serotonin modulation, antioxidant |
| Tryptophylglycine | C₁₃H₁₅N₃O₃ | Indole, glycine backbone | Enhanced metabolic stability |
| Tryptophylleucine | C₁₇H₂₁N₃O₃ | Indole, hydrophobic leucine | Membrane receptor antagonism |
| Tryptophylalanine | C₁₅H₁₉N₃O₃ | Indole, methyl side chain | Antimicrobial activity |
Tryptophylserine’s dual functionality—combining redox activity and neurotransmitter affinity—distinguishes it from analogs with purely hydrophobic or structural roles .
Applications in Biotechnology and Medicine
Pharmaceutical Development
Preclinical studies highlight tryptophylserine’s potential as:
-
Antidepressant adjuvant: Enhances selective serotonin reuptake inhibitor (SSRI) efficacy by prolonging synaptic serotonin availability .
-
Neuroprotective agent: Reduces ROS-mediated neuronal apoptosis in Parkinson’s disease models .
Industrial Enzymology
Engineered tryptophanase variants with enhanced D-serine affinity could optimize dipeptide synthesis yields. Computational docking studies identify residue substitutions (e.g., Phe164Ala) that improve substrate binding by 40% .
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